molecular formula C12H11ClN2O2 B287425 N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide CAS No. 61643-36-5

N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B287425
CAS RN: 61643-36-5
M. Wt: 250.68 g/mol
InChI Key: OGURQPWJURTERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as CLIMAZOLE, is a synthetic antifungal agent that belongs to the imidazole family. It is commonly used in the treatment of various fungal infections, including dermatophytosis, candidiasis, and pityriasis versicolor. In addition, CLIMAZOLE has been found to have potential applications in the field of scientific research due to its unique properties and mechanism of action.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the membrane, leading to cell death. In addition, N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to have a unique mechanism of action involving the inhibition of ion channels. Specifically, it selectively blocks the hERG potassium ion channel, which is involved in regulating cardiac function.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to have a range of biochemical and physiological effects. In addition to its antifungal properties, it has been found to have antioxidant and anti-inflammatory effects. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its selectivity for the hERG potassium ion channel. This makes it a valuable tool for studying the role of ion channels in various physiological processes. However, one limitation is that it is not selective for the hERG channel alone, and may also affect other ion channels. In addition, its antifungal properties may interfere with certain experiments.

Future Directions

There are several potential future directions for research involving N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research involves its use as a tool for studying ion channels in various physiological processes. Additionally, there is potential for the development of new antifungal agents based on the structure of N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide.

Synthesis Methods

N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide can be synthesized through a variety of methods, including the reaction between 3-chloro-2-methylbenzoyl chloride and isoxazole-5-carboxylic acid. Other methods involve the use of different reagents and catalysts, such as triethylamine and palladium on carbon.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying ion channels. N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to selectively block the hERG potassium ion channel, which is involved in regulating cardiac function. This makes it a valuable tool for studying the role of ion channels in various physiological processes.

properties

CAS RN

61643-36-5

Product Name

N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H11ClN2O2/c1-7-10(13)4-3-5-11(7)15-12(16)9-6-14-17-8(9)2/h3-6H,1-2H3,(H,15,16)

InChI Key

OGURQPWJURTERL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(ON=C2)C

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(ON=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.